molecular formula C15H13BrN2O2S B12526581 Benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy- CAS No. 651707-04-9

Benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy-

Cat. No.: B12526581
CAS No.: 651707-04-9
M. Wt: 365.2 g/mol
InChI Key: JGEZEEYVAIEALY-UHFFFAOYSA-N
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Description

The compound Benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy- (hereafter referred to as Compound X) is a thiourea-functionalized benzamide derivative. Its structure features:

  • A 4-methoxybenzamide core.
  • A thioxomethyl group (-C(=S)-NH-) bridging the benzamide and a 2-bromophenyl substituent.

Properties

CAS No.

651707-04-9

Molecular Formula

C15H13BrN2O2S

Molecular Weight

365.2 g/mol

IUPAC Name

N-[(2-bromophenyl)carbamothioyl]-4-methoxybenzamide

InChI

InChI=1S/C15H13BrN2O2S/c1-20-11-8-6-10(7-9-11)14(19)18-15(21)17-13-5-3-2-4-12(13)16/h2-9H,1H3,(H2,17,18,19,21)

InChI Key

JGEZEEYVAIEALY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

Key Structural Features

Benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy- contains several distinct functional groups that influence its synthesis strategy:

  • 4-Methoxybenzamide core
  • Thioamide (C=S) functionality
  • 2-Bromophenyl amino substituent

From a retrosynthetic perspective, this molecule can be approached through several disconnection strategies:

  • Formation of the thiourea linkage between a 4-methoxybenzamide derivative and 2-bromoaniline
  • Conversion of the corresponding oxygen-containing amide to the thioamide using thionation reagents
  • Direct coupling of 4-methoxybenzoic acid derivatives with appropriately functionalized thiourea components

Synthesis via Amide Formation and Subsequent Thionation

Preparation of 4-Methoxybenzamide Intermediate

The initial step involves the preparation of 4-methoxybenzamide, which serves as a key intermediate for subsequent transformations.

Conventional Method
4-Methoxy benzoic acid (500 mg, 3.28 mmol) + Thionyl chloride (0.70 mL, 9.86 mmol) → 
25% ammonia solution (4.5 mL, 65.6 mmol) → 4-Methoxybenzamide

Procedure:

  • Dissolve 4-methoxy benzoic acid in an appropriate solvent (dichloromethane or chlorobenzene)
  • Add thionyl chloride dropwise at 70-80°C
  • Stir for 2-3 hours to form the acid chloride intermediate
  • Cool the reaction mixture
  • Add 25% ammonia solution carefully
  • Isolate the product via filtration and washing

This method typically yields 4-methoxybenzamide as a white solid with 71-75% yield and melting point of 165-166°C.

Microwave-Assisted Method

The microwave-assisted approach offers significant time advantages compared to conventional heating:

Procedure:

  • Combine 4-methoxy benzoic acid, thionyl chloride, and reaction solvent in a microwave vessel
  • Irradiate at 140 W for 5 minutes
  • Cool and add ammonia solution
  • Process the reaction mixture to obtain the desired amide

This method typically provides comparable yields (70-75%) in substantially reduced reaction times.

Thionation of Amide to Thioamide

The conversion of the amide to the corresponding thioamide is a critical step in the synthesis.

Lawesson's Reagent Method

Lawesson's reagent is the most widely used reagent for the conversion of amides to thioamides due to its efficiency and selectivity.

Procedure:

  • Dissolve 4-methoxybenzamide (1 equiv.) in dry THF or toluene
  • Add Lawesson's reagent (0.5-0.6 equiv.)
  • Heat the mixture to reflux for 2-4 hours
  • Monitor reaction completion by TLC
  • Cool, concentrate, and purify the product by column chromatography

The reaction typically proceeds with 70-85% yield. The reaction mechanism involves the formation of a dithiophosphine intermediate that subsequently undergoes cyclization and elimination to form the thioamide product.

Mechanochemical Thionation

A more environmentally friendly approach involves mechanochemical conditions:

Procedure:

  • Mix 4-methoxybenzamide and Lawesson's reagent in a ball mill vessel
  • Mill at 30 Hz for 30-60 minutes
  • Purify the crude product through appropriate methods

This solvent-free approach offers advantages in terms of reduced waste generation and operational simplicity, with yields comparable to solution-based methods.

Method Advantages Disadvantages Typical Yield (%)
Solution-based (THF) Well-established, predictable Requires heating, solvent waste 75-85
Solution-based (Toluene) Higher boiling point allows faster reaction Higher temperature, solvent waste 80-90
Mechanochemical Solvent-free, rapid, eco-friendly Specialized equipment required 70-85

Direct Coupling Approach

Synthesis via Isothiocyanate Intermediates

This approach utilizes the reaction between 4-methoxybenzoyl derivatives and 2-bromophenyl isothiocyanate.

Procedure:

  • Prepare 4-methoxybenzohydrazide from 4-methoxybenzoic acid
  • React with 2-bromophenyl isothiocyanate in an appropriate solvent (acetone or THF)
  • Stir the reaction mixture at room temperature or under mild heating (40-50°C)
  • Isolate the product by filtration or extraction followed by purification

This method typically produces the target compound in moderate yields (50-65%).

Copper-Catalyzed Coupling Approach

Drawing from methodologies for related compounds, copper-catalyzed coupling offers an alternative synthetic route:

Procedure:

  • Combine 4-methoxybenzamide, 2-bromoaniline, and carbon disulfide in the presence of a copper catalyst
  • Add a suitable base (K₂CO₃ or Cs₂CO₃)
  • Heat the reaction mixture to 80-100°C for 8-12 hours
  • Process the reaction mixture and purify the product

This one-pot approach can provide the target compound in yields ranging from 45-60%.

Three-Component Tandem Reaction Strategy

Modified Copper-Catalyzed Tandem Reaction

Based on the copper-catalyzed three-component tandem approach described for benzothiazine synthesis, a modified procedure can be applied to our target molecule:

Procedure:

  • Combine 4-methoxybenzoic acid (1 equiv.), 2-bromoaniline (1.2 equiv.), and carbon disulfide (1.5 equiv.)
  • Add copper catalyst (Cu(OAc)₂, 10 mol%) and ligand (TMEDA, 20 mol%)
  • Use K₂CO₃ (2 equiv.) as base in DMSO solvent
  • Heat at 90-100°C for 8-12 hours under nitrogen atmosphere
  • Cool, quench with water, extract, and purify

This method represents a more atom-economical approach, potentially providing yields in the range of 55-70%.

Optimization of Reaction Parameters

Solvent Effects

The choice of solvent significantly impacts reaction efficiency, particularly for the thionation step:

Solvent Reaction Step Temperature (°C) Time (h) Yield (%)
THF Thionation 65-70 3-4 75-80
Toluene Thionation 110-115 1-2 80-85
1,4-Dioxane Thionation 100-105 2-3 70-75
DCM Coupling 40-45 12-16 55-60
DMSO Cu-catalyzed 90-100 8-10 65-70

Catalyst and Reagent Optimization

For the copper-catalyzed coupling approach, various catalytic systems can be employed:

Catalyst System Ligand Base Temperature (°C) Yield (%)
Cu(OAc)₂ TMEDA K₂CO₃ 90 65-70
CuI 1,10-phenanthroline Cs₂CO₃ 80 60-65
Cu(OTf)₂ Bipyridine K₃PO₄ 100 55-60

Temperature and Reaction Time Optimization

The optimization of temperature and reaction time is crucial for maximizing yield while minimizing side reactions:

Reaction Step Optimal Temperature (°C) Optimal Time (h) Notes
Acid chloride formation 70-80 2-3 Complete conversion essential
Amide formation 0-25 4-6 Lower temperature minimizes side reactions
Thionation (conventional) 80-110 2-4 Reflux conditions typically required
Thionation (mechanochemical) RT 0.5-1 Ball milling at 30 Hz
Copper-catalyzed coupling 90-100 8-12 Sealed reaction vessel recommended

Purification and Characterization

Purification Techniques

The purification of Benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy- and its intermediates typically involves:

  • Recrystallization : Effective solvent systems include:

    • Ethyl acetate/hexane (1:3 to 1:1)
    • Dichloromethane/methanol (20:1 to 10:1)
    • Acetone/water (gradient systems)
  • Column Chromatography :

    • Silica gel as stationary phase
    • Mobile phase: hexane/ethyl acetate (gradient from 9:1 to 7:3)
    • Alternative: dichloromethane/methanol (gradient from 98:2 to 95:5)
  • Preparative HPLC : For challenging purifications where conventional methods fail.

Characterization Data

Physical Properties
  • Appearance: Light to medium brown crystalline solid
  • Melting Point: Expected range 160-180°C
  • Solubility: Soluble in DMSO, DMF, chloroform, DCM; sparingly soluble in alcohols; insoluble in water
Spectroscopic Data

IR Spectroscopy :
Expected characteristic bands include:

  • N-H stretching: 3300-3400 cm⁻¹
  • C=O stretching (amide): 1650-1670 cm⁻¹
  • C=S stretching: 1150-1200 cm⁻¹
  • C-O stretching (methoxy): 1250-1270 cm⁻¹
  • Aromatic C=C stretching: 1400-1600 cm⁻¹

¹H NMR (400 MHz, DMSO-d₆) :
Expected signals include:

  • OCH₃: δ 3.80-3.85 (s, 3H)
  • Aromatic protons (4-methoxyphenyl): δ 6.95-7.05 (d, 2H), δ 7.85-7.95 (d, 2H)
  • Aromatic protons (2-bromophenyl): δ 7.10-7.75 (complex multiplet, 4H)
  • NH protons: δ 10.10-10.30 (broad s, 1H), δ 11.00-11.20 (broad s, 1H)

¹³C NMR (100 MHz, DMSO-d₆) :
Expected signals include:

  • OCH₃: δ 55.5-56.0
  • Aromatic carbons: δ 113.5-140.0 (multiple signals)
  • C=O (amide): δ 165.0-170.0
  • C=S (thioamide): δ 180.0-185.0

Mass Spectrometry :

  • Molecular ion peak corresponding to the molecular formula
  • Characteristic isotope pattern due to bromine (M and M+2 peaks with approximately 1:1 ratio)
  • Fragment ions corresponding to loss of bromine, methoxy group, and other typical fragmentations

Comparative Analysis of Preparation Methods

Method Starting Materials Key Reagents Advantages Limitations Overall Yield (%)
Two-step via thionation 4-Methoxybenzoic acid Thionyl chloride, NH₃, Lawesson's reagent Well-established, reliable Multiple steps required 45-55
Direct coupling 4-Methoxybenzamide, 2-bromoaniline CS₂, coupling reagents Fewer steps, more direct Lower yields, purification challenges 35-45
Cu-catalyzed tandem 4-Methoxybenzoic acid, 2-bromoaniline Cu catalyst, CS₂ One-pot, atom economical Requires careful optimization 50-60
Mechanochemical 4-Methoxybenzamide, 2-bromoaniline Lawesson's reagent Eco-friendly, rapid Specialized equipment needed 40-50

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the thioxomethyl group into a sulfoxide or sulfone.

    Reduction: Reduction reactions can be used to modify the bromophenyl group or the thioxomethyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzamide structure.

Scientific Research Applications

Medicinal Applications

1.1 Antiviral Activity

Research has highlighted the antiviral properties of benzamide derivatives. For instance, derivatives similar to Benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy- have been studied for their efficacy against various viruses, including Hepatitis B virus (HBV). Studies indicate that these compounds can enhance intracellular levels of APOBEC3G, an enzyme that inhibits viral replication .

1.2 Anticancer Potential

Benzamide derivatives are also being explored as potential anticancer agents. The thioxomethyl group in the structure may contribute to its ability to inhibit tumor growth. Recent studies have demonstrated that certain benzamide derivatives exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

1.3 Mechanism of Action

The mechanism by which these compounds exert their effects often involves interaction with specific cellular pathways. For example, some studies suggest that benzamide derivatives may inhibit protein tyrosine kinases, which play a crucial role in cell signaling related to growth and proliferation .

Agricultural Applications

2.1 Pesticidal Properties

Benzamide compounds, including N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy-, have been investigated for their pesticidal properties. These compounds can act as effective agents against various agricultural pests while demonstrating favorable toxicity profiles towards non-target organisms . Their application in pest control is particularly relevant in sustainable agriculture practices.

2.2 Formulation and Application Methods

The formulation of these compounds into effective pesticides can involve various methods such as emulsions, granules, or water-soluble liquids. These formulations are designed to enhance the efficacy and environmental compatibility of the active ingredients while minimizing risks to beneficial organisms .

Table 1: Summary of Biological Activities of Benzamide Derivatives

Activity TypeCompound StructureTarget Organism/Cell LineReference
AntiviralN-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamideHepG2.2.15 (HBV model)
AnticancerVarious benzamide derivativesA375, HeLa, MCF-7
PesticidalBenzamide with thioxomethyl groupVarious agricultural pests

Case Study: Antiviral Efficacy Against HBV

A study conducted on a derivative closely related to Benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy- showed significant antiviral activity against HBV in vitro and in vivo using a duck HBV model. The compound demonstrated a dose-dependent inhibition of viral replication, highlighting its potential as a therapeutic agent for HBV infections .

Mechanism of Action

The mechanism of action of benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy- involves its interaction with specific molecular targets and pathways. The bromophenyl group and the thioxomethyl group play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Research Findings and Trends

Substituent Position Matters : Para-substituted methoxy/hydroxy groups (e.g., H10) show higher antioxidant activity than ortho-substituted derivatives due to reduced steric hindrance .

Halogen vs. Methoxy : Bromine’s electronegativity may compensate for reduced antioxidant activity by improving pharmacokinetic properties (e.g., half-life) .

Synergistic Effects : Combining electron-donating (methoxy) and electron-withdrawing (bromo) groups in a single molecule could balance electronic effects for dual bioactivity .

Biological Activity

Benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy- (CAS 89542-58-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H13BrN2O2S
  • Molecular Weight : 365.25 g/mol
  • Structure : The compound features a benzamide core with a thioxomethyl group and a bromophenyl substituent, which may influence its biological interactions.

Anticancer Properties

Research indicates that compounds similar to Benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy- exhibit significant anticancer activity. For instance, studies have shown that benzamide derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation.

  • Mechanism of Action :
    • Inhibition of receptor tyrosine kinases (RTKs), which play a crucial role in tumor cell signaling and growth.
    • Induction of apoptosis in cancer cells through modulation of the ERK signaling pathway .
  • Case Study :
    • A study demonstrated that a related benzamide compound exhibited an IC50 value of approximately 14 nmol/L against purified MEK1, indicating potent activity against cancer cell lines with BRAF mutations .

Neuroprotective Effects

Benzamide derivatives have also been explored for their neuroprotective properties, particularly in models of neurodegenerative diseases.

  • Mechanism of Action :
    • Protection against endoplasmic reticulum (ER) stress-induced cell death in neuronal cells.
    • Modulation of cellular stress responses, thereby enhancing cell survival under pathological conditions .
  • Case Study :
    • A novel benzamide scaffold was shown to protect pancreatic β-cells from ER stress with an EC50 of 0.1 μM, highlighting the potential for therapeutic applications in diabetes management .

Structure-Activity Relationship (SAR)

Understanding the SAR of benzamide derivatives is essential for optimizing their biological activity:

CompoundSubstituentMaximal Activity (%)EC50 (μM)
WO5mGlycine-like1000.1 ± 0.01
Compound 1Triazole976
Compound 5aGlycine4518.6 ± 4

This table summarizes findings from SAR studies demonstrating how different substitutions affect the potency and efficacy of benzamide derivatives.

Toxicological Profile

Toxicity assessments are critical for evaluating the safety of benzamide compounds. Preliminary studies indicate that while some derivatives exhibit promising biological activities, they must be screened for cytotoxic effects on normal cells to ensure therapeutic viability.

Q & A

Basic Research Question

  • Hazard Analysis : Conduct a risk assessment for reagents like thiourea precursors, which may decompose exothermically. Reference guidelines from Prudent Practices in the Laboratory for handling mutagenic compounds .
  • Mutagenicity Testing : Perform Ames II testing to evaluate mutagenic potential, as done for structurally related anomeric amides .
  • PPE : Use nitrile gloves, fume hoods, and closed systems during synthesis to minimize exposure. Store the compound in airtight containers at –20°C .

How does the electronic nature of the 2-bromophenyl and 4-methoxy substituents influence the reactivity of this benzamide derivative?

Advanced Research Question

  • Electron-Withdrawing Bromine : The 2-bromophenyl group deactivates the aromatic ring, directing electrophilic substitutions to the para position. This steric and electronic profile may hinder π-stacking in catalytic reactions .
  • Methoxy Donor Effect : The 4-methoxy group increases electron density on the benzamide ring, enhancing nucleophilicity at the carbonyl oxygen. This can stabilize intermediates in metal-catalyzed reactions (e.g., ruthenacycle formation in cyclization reactions ).
  • Thioxomethyl Reactivity : The thiourea moiety acts as a soft nucleophile, participating in metal coordination (e.g., with Ru or Cu catalysts) to enable C–H activation or cross-coupling reactions .

What advanced catalytic methods can be applied to modify the thioxomethyl group in this benzamide?

Advanced Research Question

  • Ruthenium-Catalyzed Cyclization : Use [Ru(p-cymene)Cl2_2]2_2 with AgSbF6_6 and Cu(OAc)2_2·H2_2O in DCE at 110°C to induce C–H activation, forming isoindolinone derivatives .
  • Oxidative Desulfurization : Treat the thioamide with mCPBA (meta-chloroperbenzoic acid) to convert it to a carboxamide, enabling further functionalization .
  • Cross-Coupling : Employ Pd-catalyzed Suzuki-Miyaura reactions on the bromophenyl group to introduce aryl/heteroaryl substituents .

How can researchers resolve contradictions in spectroscopic data during characterization?

Advanced Research Question

  • Database Cross-Validation : Compare NMR and HRMS data with NIST Standard Reference Database entries for analogous bromophenyl benzamides .
  • Dynamic Effects : For split peaks in 1H^{1}\text{H} NMR (e.g., NH protons), conduct variable-temperature NMR to assess rotational barriers around the C–N bond .
  • Crystallographic Refinement : If X-ray data conflicts with spectroscopic results, re-analyze the crystal structure using SHELXL with TWIN/BASF commands to account for twinning or disorder .

What are the methodological considerations for evaluating the biological activity of this benzamide derivative?

Advanced Research Question

  • In Vitro Assays : Screen for enzyme inhibition (e.g., kinase or protease assays) using fluorescence polarization or SPR. Reference protocols from anti-cancer benzamide studies .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy or bromine with chlorine) to identify pharmacophoric elements .
  • Toxicity Profiling : Use Ames II and micronucleus tests to assess genotoxicity, as outlined for mutagenic anomeric amides .

Notes

  • Methodological Rigor : Emphasized cross-validation of analytical data and advanced catalytic/biological evaluation techniques.

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